molecular formula C17H15N3O2 B11361180 5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361180
M. Wt: 293.32 g/mol
InChI Key: POFFUWGGRFGWHH-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethylphenyl group: This step involves the substitution reaction where the dimethylphenyl group is introduced to the oxazole ring.

    Attachment of the pyridine ring: The final step involves the coupling of the pyridine ring to the oxazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature Control: Maintaining optimal temperatures to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dimethylphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both the oxazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-11-5-6-13(8-12(11)2)16-9-15(20-22-16)17(21)19-14-4-3-7-18-10-14/h3-10H,1-2H3,(H,19,21)

InChI Key

POFFUWGGRFGWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)C

Origin of Product

United States

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